molecular formula C17H14Cl2O4 B4569155 3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate

3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate

Cat. No.: B4569155
M. Wt: 353.2 g/mol
InChI Key: RUYXTEMBTARPRQ-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further linked to a 3,4-dichlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate typically involves esterification reactions. One common method is the reaction between 3-(ethoxycarbonyl)benzyl alcohol and 3,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 3-(ethoxycarbonyl)benzyl alcohol and 3,4-dichlorobenzoic acid.

    Reduction: 3-(ethoxycarbonyl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, e.g., 3-(ethoxycarbonyl)benzyl 3,4-diaminobenzoate if amines are used.

Scientific Research Applications

3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    3-(ethoxycarbonyl)benzyl benzoate: Lacks the dichloro groups, making it less reactive in substitution reactions.

    3-(ethoxycarbonyl)benzyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different reactivity and properties.

    3-(ethoxycarbonyl)benzyl 3,4-difluorobenzoate: Fluorine atoms instead of chlorine, leading to different electronic effects and reactivity.

Uniqueness

3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The dichloro groups can participate in various substitution reactions, making this compound versatile for synthetic applications.

Properties

IUPAC Name

(3-ethoxycarbonylphenyl)methyl 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O4/c1-2-22-16(20)12-5-3-4-11(8-12)10-23-17(21)13-6-7-14(18)15(19)9-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYXTEMBTARPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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